[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with significant biological and chemical properties. It belongs to the class of steroids and is known for its role as an androgen, a type of sex hormone that regulates the development and maintenance of male characteristics in vertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying steroid synthesis and reactivity. Its complex structure provides insights into stereochemistry and reaction mechanisms .
Biology
Biologically, it serves as an androgen, influencing the development of male characteristics and playing a role in various physiological processes .
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of androgen deficiency .
Industry
Industrially, it may be used in the synthesis of other steroids and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of [(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves binding to androgen receptors in target cells. This binding triggers a cascade of molecular events, leading to the regulation of gene expression and subsequent physiological effects. The molecular targets include specific DNA sequences that control the transcription of genes involved in male characteristics and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A sterol found in fungi, similar in structure but with different biological roles.
Stigmasta-3,5-diene: Another steroid with a similar core structure but different functional groups.
Blazein: A compound with a similar cyclopenta[a]phenanthrene core but different substituents.
Uniqueness
The uniqueness of [(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C30H47ClO3 |
---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H47ClO3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-16-27(31)30(33)17-22(34-21(5)32)12-15-29(30,7)26(23)13-14-28(24,25)6/h8-9,16,18-20,22,24-27,33H,10-15,17H2,1-7H3/t19?,20?,22?,24?,25?,26?,27?,28-,29-,30+/m1/s1 |
InChI Key |
JIXRSUPPSOBQSS-IQOXYTMOSA-N |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC([C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)Cl)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)OC(=O)C)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.